An In-depth Technical Guide to Boc-D-Asp-OFm: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-D-Asp-OFm: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp-OFm, is a crucial protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique structural features, combining the acid-labile Boc protecting group for the α-amino function and the base-labile OFm ester for the β-carboxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-D-Asp-OFm, with a focus on its role in solid-phase peptide synthesis (SPPS) and its potential in drug development. Detailed experimental protocols and visualizations of relevant chemical and biological pathways are included to facilitate its practical application in research and development.
Chemical Properties and Structure
Boc-D-Asp-OFm is a white to off-white solid, soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[1] Its structural and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-4-((9H-fluoren-9-yl)methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | [2] |
| Synonyms | N-alpha-tert-Butyloxycarbonyl-D-aspartic acid beta-fluorenylmethyl ester, Boc-D-Asp(OFm)-OH | [3][4] |
| CAS Number | 123417-19-6 | [2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [5] |
| Molecular Weight | 411.45 g/mol | [5] |
| Appearance | White to off-white powder/solid | [1] |
| Purity | Typically ≥97% | [3] |
Spectral Data
While a complete, publicly available, and fully assigned spectral dataset for Boc-D-Asp-OFm is limited, the following table summarizes available and expected spectral characteristics based on its structure and data from similar compounds.
| Spectral Data | Characteristic Peaks and Interpretations | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, 2H, Fm aromatic), 5.20 (s, 2H, CH₂ of Fm), 1.43 (s, 9H, Boc) | [2] |
| ¹³C NMR | Expected peaks around 170-175 ppm (carboxyl carbons), 155 ppm (carbamate carbonyl), 80 ppm (quaternary carbon of Boc), and in the aromatic region for the fluorenyl group. | [6][] |
| FT-IR | Characteristic peaks expected for N-H stretching (amide), C=O stretching (ester and carbamate), and aromatic C-H stretching. | N/A |
| Mass Spectrometry | Molecular ion peak at m/z 411.17. Fragmentation would likely involve the loss of the Boc group (100 Da) and the fluorenylmethyl group (179 Da). | [5] |
Experimental Protocols
Synthesis of Boc-D-Asp-OFm
The synthesis of Boc-D-Asp-OFm involves a two-step protection strategy for D-aspartic acid. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:
Step 1: N-α-Boc Protection of D-Aspartic Acid
-
Dissolution: Suspend D-aspartic acid in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Bocylation: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the Boc-D-Aspartic acid into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Step 2: β-OFm Esterification of Boc-D-Aspartic Acid
-
Activation: The β-carboxyl group of Boc-D-Aspartic acid is selectively activated. This can be achieved by forming a mixed anhydride using a reagent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM) at low temperature (-15 °C).
-
Esterification: 9-Fluorenylmethanol (FmOH) is then added to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts. The final product, Boc-D-Asp-OFm, is then purified by column chromatography.
A general workflow for the synthesis is depicted below:
Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Asp-OFm
Boc-D-Asp-OFm is a valuable building block in SPPS, particularly when Boc chemistry is employed. The orthogonal protection allows for selective deprotection of the α-amino group for chain elongation while the β-carboxyl group remains protected.
General SPPS Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next amino acid, in this case, Boc-D-Asp-OFm, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed. The OFm group on the D-aspartic acid residue can be selectively removed using a mild base such as piperidine in DMF.
The logical flow of an SPPS cycle is illustrated in the following diagram:
Applications in Research and Drug Development
The incorporation of D-amino acids, such as D-aspartic acid, into peptides can significantly enhance their proteolytic stability and modulate their biological activity. Boc-D-Asp-OFm serves as a key reagent in the synthesis of such modified peptides.
Role in Signaling Pathways
D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is known to act as a signaling molecule.[8][9] It is involved in hormone regulation and neurotransmission.[10][11] Peptides containing D-aspartic acid, synthesized using building blocks like Boc-D-Asp-OFm, can be used as tools to probe these signaling pathways or as potential therapeutics that modulate them. For instance, D-aspartate is known to be involved in the hypothalamic-pituitary-gonadal axis, influencing the release of hormones such as luteinizing hormone (LH) and testosterone.[11]
The following diagram illustrates a simplified representation of a neuroendocrine signaling pathway where a D-aspartate-containing peptide could potentially act:
Application in Peptide-Drug Conjugate (PDC) Development
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics where a cytotoxic drug is linked to a peptide that specifically targets cancer cells.[12][13] The peptide component acts as a homing device, delivering the drug payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The linker connecting the peptide and the drug is a critical component of a PDC, influencing its stability and drug-release characteristics.[14]
Boc-D-Asp-OFm can be incorporated into the peptide sequence of a PDC. The free β-carboxyl group, after deprotection of the OFm ester, can serve as an attachment point for the linker-drug moiety. The inclusion of a D-amino acid can also enhance the stability of the peptide in circulation.
A conceptual workflow for the development of a PDC is shown below:
Conclusion
Boc-D-Asp-OFm is a synthetically versatile and valuable building block for the preparation of peptides containing D-aspartic acid. Its orthogonal protecting groups are well-suited for solid-phase peptide synthesis, enabling the creation of complex and modified peptides. The incorporation of D-aspartic acid can confer desirable properties to peptides, such as increased stability and altered biological activity, making Boc-D-Asp-OFm a key reagent for researchers in peptide chemistry, drug discovery, and chemical biology. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a practical resource for the effective utilization of this important compound.
References
- 1. 117014-32-1 CAS MSDS (BOC-ASP(OFM)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. | Sigma-Aldrich [merckmillipore.com]
- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
